molecular formula C7H7N3S B13105004 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione CAS No. 784082-29-7

3-methylimidazo[1,5-a]pyrazine-8(7H)-thione

Cat. No.: B13105004
CAS No.: 784082-29-7
M. Wt: 165.22 g/mol
InChI Key: QJPWQKKQBOHCAV-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyrazine-8-thiol is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and pyrazine rings in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyrazine-8-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine with thiol-containing reagents under catalytic conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethoxyethane-water mixture .

Industrial Production Methods

Industrial production of 3-Methylimidazo[1,5-a]pyrazine-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyrazine-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of alkylated, acylated, or sulfonated derivatives .

Properties

CAS No.

784082-29-7

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

3-methyl-7H-imidazo[1,5-a]pyrazine-8-thione

InChI

InChI=1S/C7H7N3S/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11)

InChI Key

QJPWQKKQBOHCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CNC2=S

Origin of Product

United States

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